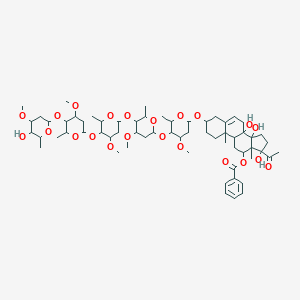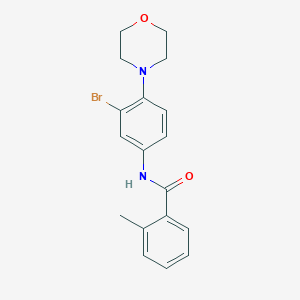![molecular formula C15H21BrN2O2 B235385 N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It belongs to the class of drugs called tyrosine kinase inhibitors and works by inhibiting the activity of the tyrosine kinase 2 (TYK2) enzyme, which plays a critical role in the signaling pathways involved in immune responses.
Wirkmechanismus
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide works by selectively inhibiting the activity of the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway involved in immune responses. By blocking TYK2, N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and physiological effects:
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This leads to a reduction in inflammation and improved disease outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the disease model and the specific experimental conditions used. Additionally, the long-term safety and efficacy of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide in humans are still being evaluated in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide. One area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce the frequency of dosing. Another area of interest is the exploration of its potential for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the combination of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide with other drugs that target different components of the immune system may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base to form the intermediate N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide. This intermediate is then purified and further reacted with other reagents to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been shown to effectively suppress the immune response and reduce inflammation, leading to improved disease outcomes.
Eigenschaften
Produktname |
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide |
|---|---|
Molekularformel |
C15H21BrN2O2 |
Molekulargewicht |
341.24 g/mol |
IUPAC-Name |
N-(3-bromo-4-morpholin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)14(19)17-11-4-5-13(12(16)10-11)18-6-8-20-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
OONMTYJRASAJKI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)





![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)